

Application Notes and Protocols: TGR5 Agonist 3 Dose-Response Curve Analysis

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Compound of Interest

Compound Name: TGR5 Receptor Agonist 3

Cat. No.: B12395793

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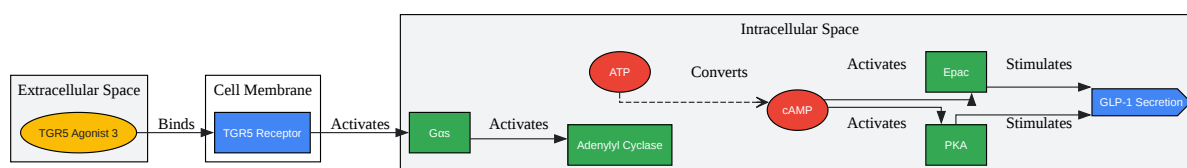
Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis.[3][4][5] TGR5 agonists are therefore of significant interest in drug development. This document provides detailed application notes and protocols for the dose-response analysis of a specific TGR5 agonist, referred to as "TGR5 Agonist 3" (also known as Compound 19), a novel "soft" TGR5 agonist designed for potent, localized intestinal activity with reduced systemic exposure and minimized gallbladder-related side effects.[6][7]

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 activates the G α s subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein

Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8] In intestinal L-cells, these signaling events culminate in the secretion of GLP-1.[4]



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TGR5 Signaling Pathway Leading to GLP-1 Secretion.

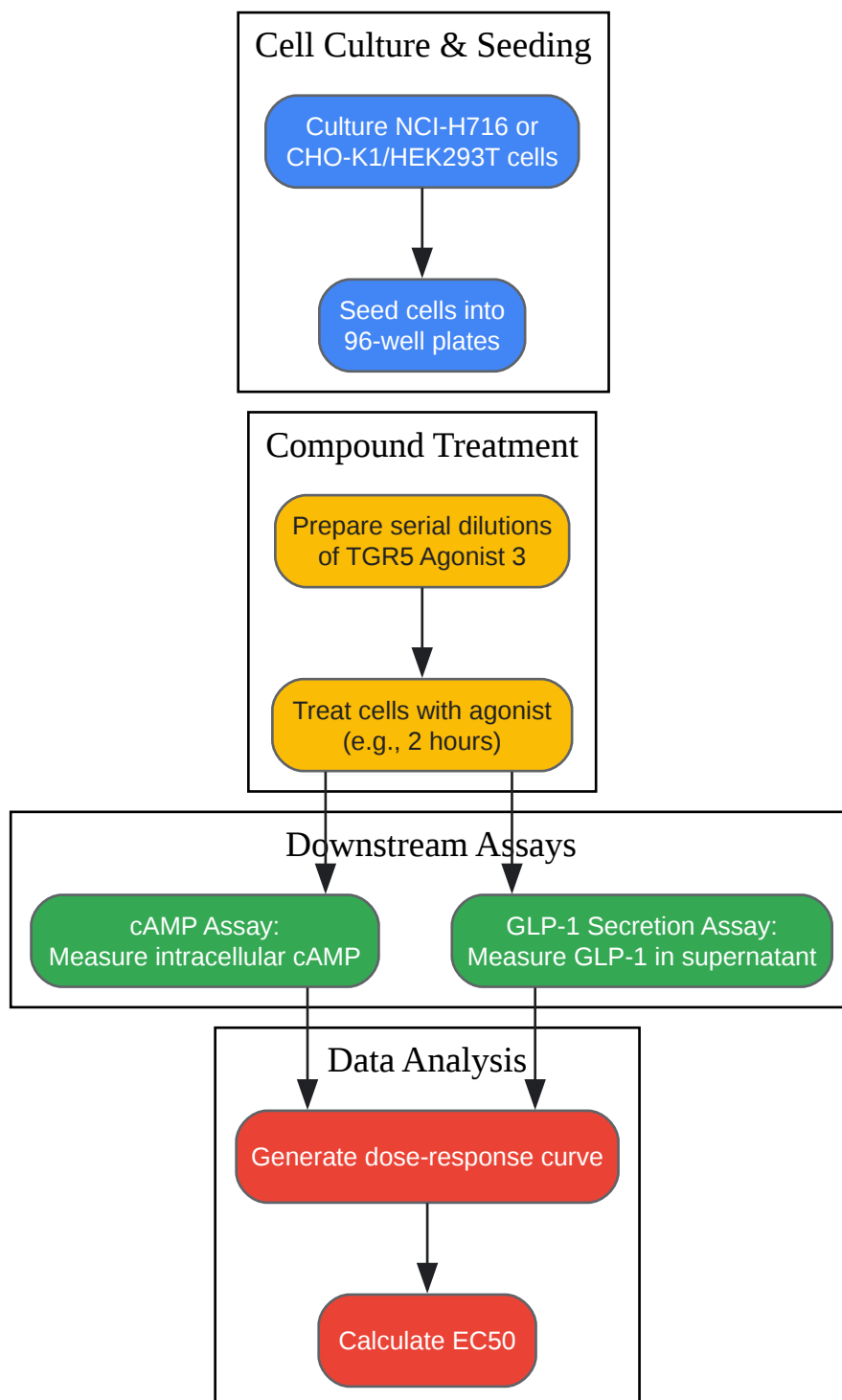
Data Presentation: TGR5 Agonist 3 Dose-Response Summary

The following table summarizes the in vitro activity of TGR5 Agonist 3. This compound demonstrates potent activation of both human and mouse TGR5, leading to a dose-dependent increase in GLP-1 secretion in the human enteroendocrine NCI-H716 cell line.

| Parameter | Species/Cell Line | Value | Reference |
|-------------------------------|-------------------|-------------------------|-----------|
| EC50 | Human TGR5 | 16.4 nM | [7] |
| EC50 | Mouse TGR5 | 209 nM | [7] |
| GLP-1 Secretion | NCI-H716 cells | Dose-dependent increase | [7] |
| Effective Concentration Range | NCI-H716 cells | 10 - 50 μ M | [7] |

Experimental Workflow

The general workflow for assessing the dose-response of a TGR5 agonist involves treating a relevant cell line with varying concentrations of the compound and subsequently measuring key downstream signaling events, such as cAMP production and GLP-1 secretion.



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